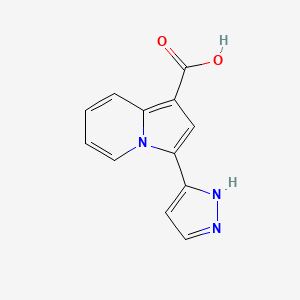

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Description

BenchChem offers high-quality 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYVKWOCYMJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Structure of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The indolizine and pyrazole nuclei represent two classes of heterocyclic compounds that have independently garnered significant attention in the field of medicinal chemistry. Indolizine, an isomer of indole, is a core component of various natural products and has been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of therapeutic applications such as anti-inflammatory, analgesic, and anticancer effects.[3][4] The conjugation of these two "privileged" scaffolds into a single molecular entity, such as 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid, presents a compelling strategy for the development of novel therapeutic agents with potentially unique pharmacological profiles. This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of this hybrid molecule, offering insights for researchers engaged in drug discovery and development.

Unveiling the Molecular Architecture

The chemical structure of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is characterized by the fusion of a pyrazole ring to the 3-position of an indolizine core, with a carboxylic acid functional group at the 1-position of the indolizine system.

Chemical Structure:

IUPAC Name: 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

CAS Number: 1263180-59-1[5]

Molecular Formula: C₁₂H₈N₄O₂

Molecular Weight: 240.22 g/mol

The core of the molecule is the indolizine ring system, a bicyclic aromatic compound consisting of a fused pyridine and pyrrole ring, with the nitrogen atom at the bridgehead position.[1] The attachment of the pyrazole ring at the 3-position and the carboxylic acid at the 1-position significantly influences the electronic distribution and steric hindrance of the molecule, which in turn can modulate its interaction with biological targets.

Strategic Synthesis: A Proposed Pathway

While a specific, detailed synthesis for 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is not extensively documented in readily available literature, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of indolizine and pyrazole derivatives. A plausible approach involves a 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[6][7]

The proposed synthesis would likely begin with the preparation of a suitable pyridinium ylide precursor and a pyrazole-containing dipolarophile. The final step would involve the hydrolysis of an ester to the desired carboxylic acid.

Proposed Synthetic Scheme

A representative synthetic pathway is illustrated below. This multi-step synthesis leverages the versatility of the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[8][9]

Sources

- 1. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]

- 2. ijettjournal.org [ijettjournal.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. meddocsonline.org [meddocsonline.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemo-Structural Analysis of Pyrazole-Substituted Indolizines: Synthesis, Stoichiometry, and Molecular Characterization

Executive Summary

The fusion of indolizine (a 10

This guide provides a technical breakdown of pyrazole-substituted indolizines , focusing on the structural determinants of their molecular weight (MW) and formula. We will explore the synthetic routes that define these parameters, provide a calculated library of representative derivatives, and detail the analytical protocols required for validation.

Part 1: Structural Architecture & Chemical Space

To accurately determine molecular weight and formula, one must first distinguish between the two primary architectural classes of these hybrids:

-

Linked Systems (Pendant): The pyrazole ring is attached to the indolizine core via a single bond (typically at C1, C2, or C3 of the indolizine).

-

General Formula Logic:

(bond formation).

-

-

Fused Systems: The pyrazole and indolizine rings share atoms (e.g., Pyrazolo[3,4-e]indolizine).

-

General Formula Logic: Requires sharing of carbon/nitrogen atoms, resulting in a condensed formula.

-

The Pharmacophore Rationale

The combination targets dual pathways. The indolizine core often intercalates with DNA or binds allosteric protein sites, while the pyrazole moiety acts as a hydrogen bond donor/acceptor, crucial for kinase inhibition (e.g., EGFR, VEGFR).

Part 2: Synthetic Pathways (The Determinant of Formula)

The molecular formula is a direct function of the synthetic input. The most robust method for generating pyrazole-substituted indolizines is the 1,3-Dipolar Cycloaddition of Pyridinium Ylides .

Mechanism: One-Pot [3+2] Cycloaddition

This protocol is preferred for its regioselectivity and high atom economy.

-

Quaternization: Pyridine reacts with an

-halo ketone (often phenacyl bromide substituted with a pyrazole) to form a pyridinium salt. -

Ylide Formation: Treatment with a mild base (Triethylamine) generates the N-ylide dipole in situ.

-

Cycloaddition: The ylide reacts with an electron-deficient alkyne or alkene (dipolarophile).

-

Aromatization: Oxidative dehydrogenation (if an alkene is used) yields the final aromatic indolizine.

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, highlighting the critical points where molecular weight is added.

Caption: Synthetic logic flow for constructing pyrazole-indolizine scaffolds via 1,3-dipolar cycloaddition. Red nodes indicate variable inputs affecting MW.

Part 3: Representative Library (Data & Stoichiometry)

Below is a technical breakdown of specific derivatives. These values are calculated based on the standard substitution pattern where a 1,3-diphenyl-1H-pyrazole moiety is attached to the C-1 position of the indolizine core.

Core Scaffold: Indolizine (

Table 1: Molecular Weight and Formula of Target Derivatives

| Compound ID | Structure Description | R-Group (on Indolizine) | Molecular Formula | Exact Mass (Da) | Mol. Weight ( g/mol ) |

| PI-001 | Unsubstituted Core 1-(1H-pyrazol-3-yl)indolizine | H | 183.0796 | 183.21 | |

| PI-002 | Phenyl-Linker 1-(1,3-diphenyl-1H-pyrazol-4-yl)indolizine | 2-Phenyl (Indolizine) | 411.1735 | 411.51 | |

| PI-003 | Electron-Withdrawing 1-(1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)indolizine | 2-Methyl | 394.1430 | 394.43 | |

| PI-004 | Fused System 1-phenyl-1H-pyrazolo[3,4-e]indolizine | (Fused Ring) | 233.0953 | 233.27 | |

| PI-005 | Ester Functionalized Ethyl 1-(1-phenyl-1H-pyrazol-3-yl)indolizine-3-carboxylate | 3-COOEt | 331.1321 | 331.37 |

Note on Calculation: The "Exact Mass" is critical for High-Resolution Mass Spectrometry (HRMS) validation. It is based on the most abundant isotopes (

,, , ).

Part 4: Analytical Validation & Protocols

As a scientist, you cannot rely solely on theoretical calculations. You must validate the formula using the following self-validating protocol.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Target: Look for the protonated molecular ion

. -

Acceptance Criteria: The experimental mass must be within 5 ppm of the theoretical "Exact Mass" listed in Table 1.

-

Protocol: Dissolve 0.1 mg of sample in MeOH. Inject into ESI source.

-

Example Validation: For PI-004, expect

234.1026 (

-

H NMR Spectroscopy (Structural Fingerprinting)

NMR confirms not just the atoms present (formula) but their connectivity.

-

Indolizine Signature: Look for the "doublet of doublets" or "doublet" around

7.8 - 8.5 ppm, corresponding to the proton at C-5 (adjacent to the bridgehead nitrogen). This is the most deshielded proton on the pyridine ring. -

Pyrazole Signature: A sharp singlet around

8.0 - 8.8 ppm is characteristic of the pyrazole C-5 proton (if C-4 is substituted) or C-4 proton.

Experimental Workflow Diagram

This diagram outlines the purification and characterization loop required to certify the compound library.

Caption: Analytical workflow for validating the molecular formula and purity of indolizine derivatives.

Part 5: Therapeutic Implications (Why MW Matters)

Understanding the molecular weight of these derivatives is not merely an academic exercise; it is a drug development constraint.

-

Lipinski’s Rule of 5: Most orally active drugs must have a MW < 500 Da.

-

Observation: As seen in Table 1, simple pyrazole-indolizines (PI-001, PI-004) are well below this threshold (183–233 Da).

-

Risk: Adding two phenyl rings and a nitro group (PI-003) pushes the MW to ~394 Da. Further substitution (e.g., adding sulfonyl groups common in COX-2 inhibitors) can easily breach the 500 Da limit.

-

-

Ligand Efficiency (LE):

- .

-

Indolizines are "flat" aromatic systems. Keeping the MW low while maximizing binding interactions (via the pyrazole nitrogens) ensures high ligand efficiency, a key metric in modern fragment-based drug discovery (FBDD).

References

-

Vertex AI Search. (2025). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH). 1[2]

-

ResearchGate. (2025). Synthesis of Novel Spiro(Indolizine-Pyrazole) Derivatives via 1,3-Dipolar Cycloaddition of Nitrilimine.[3] Journal of Chemical Research.[3] 3[2]

-

ChemSynthesis. (2025).[3][4] 1-phenyl-1H-pyrazolo[3,4-e]indolizine - Molecular Formula and Weight. ChemSynthesis Database. 5[2]

-

Wiley Online Library. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies.[4] Chemistry & Biodiversity.[4][6] 6

-

PubChem. (2021).[7][8] 9-(5-methyl-1H-pyrazol-3-yl)pyrido[2,3-b]indole Compound Summary. National Center for Biotechnology Information. 7[2]

Sources

- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-(5-methyl-1H-pyrazol-3-yl)pyrido[2,3-b]indole | C15H12N4 | CID 158648086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(1H-indol-6-yl)-1H-pyrazole-3-carboxylic acid | C12H9N3O2 | CID 117326349 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore synthetic strategies, and discuss the therapeutic potential of the broader pyrazolyl-indolizine scaffold, drawing upon field-proven insights and authoritative data.

Introduction: The Significance of the Indolizine-Pyrazole Hybrid Scaffold

The fusion of indolizine and pyrazole rings creates a unique chemical architecture with considerable therapeutic potential. Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery due to the diverse biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the pyrazole moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs with a wide range of applications.

The combination of these two pharmacophores in 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid results in a novel molecular framework with the potential for synergistic or unique biological activities. This guide will serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this promising scaffold.

Chemical Identity and Properties

A precise understanding of the chemical identifiers and physicochemical properties is fundamental for any drug discovery program.

Chemical Identifiers

The unambiguous identification of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is established through its unique chemical identifiers.

| Identifier | Value |

| IUPAC Name | 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylic acid |

| CAS Number | 1263180-59-1 |

| SMILES String | OC(=O)c1cc(n2c1cccc2)c1n[nH]cc1 |

| InChIKey | ZWXHROCKQCJWIQ-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 241.23 g/mol | Influences absorption, distribution, and metabolism. |

| LogP | 1.8 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 81.8 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

These properties were predicted using computational algorithms and should be confirmed experimentally.

Synthesis of the Pyrazolyl-Indolizine Scaffold

The synthesis of pyrazolyl-indolizine derivatives can be achieved through various organic chemistry methodologies. While a specific protocol for 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is not extensively documented in publicly accessible literature, a general and adaptable synthetic strategy involves the reaction of a suitable indolizine precursor with a pyrazole-containing building block.

A recent study by Mukhtar et al. outlines a versatile method for the synthesis of a range of pyrazolyl-indolizine derivatives.[1] This approach can be conceptually adapted for the synthesis of the title compound.

Conceptual Synthetic Workflow

The synthesis of pyrazolyl-indolizine derivatives often follows a convergent strategy, where the indolizine and pyrazole moieties are synthesized separately and then coupled. A plausible synthetic route is visualized below.

Sources

A Technical Guide to Ligand-Based Pharmacophore Modeling of the 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic Acid Scaffold

Abstract

The indolizine and pyrazole nuclei are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process for a novel hybrid scaffold, 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. In the absence of a defined biological target or a crystal structure, this document focuses on the ligand-based pharmacophore modeling approach, a powerful computational technique to elucidate the essential three-dimensional chemical features required for biological activity.[5][6][7] We will detail a self-validating workflow, from dataset preparation and conformational analysis to hypothesis generation and rigorous statistical validation. The resulting pharmacophore model serves as a robust query for virtual screening campaigns, aiming to identify novel and potent lead compounds for drug discovery. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply these principles to their own discovery pipelines.

Introduction: The Rationale for Modeling the Indolizine-Pyrazole Scaffold

The convergence of multiple pharmacologically relevant motifs into a single molecular framework is a proven strategy in drug design. The 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid scaffold represents such a convergence.

-

The Indolizine Core: This nitrogen-containing bicyclic heterocycle is a key component in a multitude of natural and synthetic compounds.[2][8] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of enzymes crucial in disease pathways, such as phosphodiesterase IV (PDE4) and cyclooxygenase-2 (COX-2).[1][2][9]

-

The Pyrazole Moiety: Pyrazole derivatives are another cornerstone of medicinal chemistry, recognized for their diverse biological profile which includes anti-inflammatory, antimicrobial, and anticancer effects.[3][4][10]

-

The Carboxylic Acid Group: This functional group can act as a critical interaction point, often as a hydrogen bond donor or acceptor, or as a charged group, anchoring a ligand within a receptor's binding pocket.

Given this pedigree, the hybrid scaffold is a compelling starting point for a drug discovery campaign. However, without a known biological target, rational lead optimization is challenging. Pharmacophore modeling provides a path forward by abstracting the key chemical features from a set of active molecules to build a 3D hypothesis of the essential interactions required for activity.[6][11] This model then becomes the blueprint for designing new molecules or for searching large chemical databases for compounds that match this "ideal" interaction profile.[12][13]

Foundational Concepts: Ligand-Based Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[6] Common features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable Centers (PI/NI)

When the 3D structure of the target protein is unknown, as is the case here, we rely on ligand-based pharmacophore modeling .[5][7] This approach is predicated on the principle that a group of molecules binding to the same target and eliciting a similar biological response likely share a common set of pharmacophoric features arranged in a similar 3D geometry.[14] The process involves analyzing a set of known active compounds to identify and model this common arrangement.[15]

Experimental Protocol: A Validated Workflow for Model Generation

This section details a rigorous, step-by-step methodology for generating and validating a pharmacophore model for the 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid scaffold. The process is iterative and requires careful statistical assessment at each stage to ensure the final model is robust and predictive.[5]

Workflow Overview

The entire process, from data collection to model application, follows a logical sequence designed to build and validate a predictive hypothesis.

Caption: A hypothetical validated pharmacophore model (Hypo-1: AADRR).

This model (Hypo-1) suggests that two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, arranged with specific inter-feature distances, are critical for high potency.

Application in Drug Discovery: Virtual Screening

The primary application of a validated pharmacophore model is in virtual screening to identify novel hit compounds from large chemical databases (e.g., ZINC, ChEMBL). [6][12] Protocol:

-

Database Preparation: Obtain a 3D multi-conformer database of compounds.

-

Pharmacophore Screening: Use the validated hypothesis (Hypo-1) as a 3D query to rapidly screen the database. The software will identify all molecules that can match the pharmacophore features both in type and 3D geometry.

-

Hit List Generation: Molecules that successfully map to the pharmacophore query are collected into a hit list.

-

Post-Screening Filtering: The hit list can be further refined using other filters, such as drug-likeness (e.g., Lipinski's Rule of Five), ADMET properties, or subsequent molecular docking studies if a target structure is later identified or modeled. [15]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for developing a ligand-based pharmacophore model for the 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid scaffold. By adhering to a protocol that emphasizes data quality and stringent, multi-faceted validation, it is possible to generate a highly predictive 3D model in the absence of a target structure. This model is not merely a descriptive tool; it is a powerful predictive engine that can significantly accelerate drug discovery efforts by intelligently guiding the search for new, biologically active molecules. The principles and methodologies described herein are broadly applicable and serve as a robust framework for any ligand-based drug design campaign.

References

- Title: Pharmacophore modeling | Medicinal Chemistry Class Notes Source: Fiveable URL

-

Title: List of softwares related to pharmacophore modeling. Source: ResearchGate URL: [Link]

-

Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dovepress URL: [Link]

-

Title: Pharmacophore Modeling in Computational Drug Design: A Critical Review Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

-

Title: Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies Source: Current Medicinal Chemistry URL: [Link]

-

Title: Pharmacophore modeling: advances and pitfalls Source: Precision Medicine Research URL: [Link]

-

Title: Directory of computer-aided Drug Design tools Source: Click2Drug URL: [Link]

-

Title: Structure-based Pharmacophore Modeling Source: Protheragen URL: [Link]

-

Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL: [Link]

-

Title: 3D Ligand-Based Pharmacophore Modeling Source: Bio-protocol URL: [Link]

-

Title: Phase | Schrödinger Source: Schrödinger URL: [Link]

-

Title: OpenPharmaco: Open-source protein-based pharmacophore modeling software Source: GitHub URL: [Link]

-

Title: Full article: Pharmacophore modelling: applications in drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Drug Design by Pharmacophore and Virtual Screening Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications Source: LinkedIn URL: [Link]

-

Title: What is the best free software for Pharmacophore mapping? Source: ResearchGate URL: [Link]

-

Title: Indolizine derivatives as phosphodiesterase IV inhibitors Source: Bulletin of Pharmaceutical Research URL: [Link]

-

Title: Pharmacophore model validation using GH score method. Source: ResearchGate URL: [Link]

-

Title: Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation Source: JAPS URL: [Link]

-

Title: Pharmacophore Modelling in Drug Discovery and Development Source: SlideShare URL: [Link]

-

Title: Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening Source: ResearchGate URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: IntechOpen URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: IntechOpen URL: [Link]

-

Title: Recent advances in the synthesis of indolizines and their π-expanded analogues Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. journal.appconnect.in [journal.appconnect.in]

- 10. benthamscience.com [benthamscience.com]

- 11. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. columbiaiop.ac.in [columbiaiop.ac.in]

- 15. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid: A Novel Fluorogenic Probe

Introduction: A New Horizon in Cellular Imaging and Sensing

The convergence of heterocyclic chemistry with fluorescence-based bio-applications has consistently driven innovation in life sciences research. Within this landscape, indolizine scaffolds have emerged as a versatile and promising class of fluorophores.[1][2] Their unique electronic structure, characterized by a fused bicyclic system with a nitrogen bridgehead atom, provides a robust platform for developing probes with tunable photophysical properties.[3][4] Concurrently, the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is well-established for its role in coordination chemistry and its utility in the design of fluorescent chemosensors.[5][6]

This application note introduces 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid , a novel fluorescent probe that synergistically combines the advantageous photophysical characteristics of an indolizine core with the chelating potential of a pyrazole substituent. The strategic placement of the pyrazole group at the 3-position of the indolizine ring is anticipated to create a "push-pull" electronic environment, potentially leading to interesting photophysical behaviors such as intramolecular charge transfer (ICT), which is often associated with sensitivity to the local environment.[1] Furthermore, the carboxylic acid at the 1-position provides a convenient handle for bioconjugation, enabling the targeted delivery of the probe to specific cellular compartments or biomolecules.

These application notes will provide a comprehensive guide to the characterization and utilization of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid, with a focus on its potential application as a ratiometric fluorescent sensor for divalent cations and its use in high-resolution cellular imaging.

Core Principles and Proposed Mechanism of Action

The design of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is predicated on the principles of photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT). The indolizine core serves as the primary fluorophore, while the pyrazole moiety is postulated to act as a recognition and quenching/modulating unit.

In its unbound state, the lone pair of electrons on the pyrazole nitrogen atoms can potentially quench the fluorescence of the indolizine core through a PeT mechanism. Upon coordination with a divalent metal ion (e.g., Zn²⁺ or Cu²⁺), the pyrazole's electron-donating ability is diminished, thereby inhibiting the PeT process and leading to a "turn-on" or modulated fluorescent response. This chelation event is also expected to alter the electronic distribution within the molecule, influencing the ICT character and potentially causing a spectral shift, which is the basis for ratiometric sensing.

Caption: Proposed mechanism of fluorescence modulation.

Photophysical Characterization of the Probe

A thorough understanding of the probe's photophysical properties is essential for its effective application.[7] The following protocols outline the key experiments for characterizing 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid.

Table 1: Summary of Key Photophysical Properties

| Parameter | Symbol | Description | Experimental Method | Ideal Characteristics |

| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | UV-Vis Spectroscopy | High (ε > 30,000 M⁻¹cm⁻¹) for sensitive detection. |

| Maximum Excitation Wavelength | λex | The wavelength at which the molecule has the highest absorption. | UV-Vis Spectroscopy | > 400 nm to minimize cellular autofluorescence. |

| Maximum Emission Wavelength | λem | The wavelength at which the molecule has the highest fluorescence intensity. | Fluorescence Spectroscopy | Application-dependent; large Stokes shift. |

| Stokes Shift | Δλ | The difference between the maximum excitation and emission wavelengths. | Calculated from λex and λem | Large (> 50 nm) to reduce self-quenching and improve signal-to-noise. |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Comparative method using a standard (e.g., quinine sulfate). | High (ΦF > 0.6) in the "on" state for a bright signal. |

| Fluorescence Lifetime | τ | The average time the molecule stays in its excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) | Sensitive to the local environment and binding events. |

Protocol 1: Determination of Absorption and Emission Spectra

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid in anhydrous Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light.

-

Working Solution Preparation: Prepare a 10 µM working solution in a buffer of choice (e.g., 10 mM HEPES, pH 7.4).

-

Absorption Spectrum:

-

Use a UV-Vis spectrophotometer to scan the absorbance of the working solution from 250 nm to 600 nm.

-

Use the buffer as a blank.

-

Identify the wavelength of maximum absorbance (λex).

-

-

Emission Spectrum:

-

Use a fluorescence spectrophotometer.

-

Excite the sample at its λex.

-

Record the emission spectrum from λex + 10 nm to 700 nm.

-

Identify the wavelength of maximum emission (λem).

-

Application as a Ratiometric Fluorescent Sensor for Divalent Cations

The presence of the pyrazole moiety suggests a potential application for detecting divalent metal ions. The following protocol describes how to evaluate the probe's response to various cations.

Protocol 2: Metal Ion Titration

-

Prepare Probe Solution: Prepare a 5 µM solution of the probe in 10 mM HEPES buffer (pH 7.4).

-

Prepare Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, MgCl₂, CaCl₂, FeCl₂, NiCl₂) in deionized water.

-

Titration Experiment:

-

To a cuvette containing the probe solution, incrementally add small aliquots of the metal ion stock solution.

-

After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity (Kd).

-

If a spectral shift is observed, plot the ratio of fluorescence intensities at two different wavelengths against the metal ion concentration. This will demonstrate the ratiometric response.

-

Caption: Workflow for metal ion sensing experiments.

Application in Live Cell Imaging

The lipophilic nature of the indolizine core, coupled with the ion-sensing capabilities, makes this probe a candidate for imaging intracellular ion fluxes.

Protocol 3: Live Cell Imaging of Intracellular Divalent Cations

-

Cell Culture: Culture cells (e.g., HeLa or HEK293) on glass-bottom dishes to 60-80% confluency.

-

Probe Loading:

-

Prepare a loading solution of 1-10 µM of the probe in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Remove the culture medium, wash the cells once with PBS, and incubate with the loading solution for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm imaging buffer to remove any excess probe.

-

Imaging:

-

Mount the dish on a fluorescence microscope (confocal is recommended).

-

Excite the cells at the probe's λex and collect the emission at λem.

-

To induce a change in intracellular ion concentration, treat the cells with an appropriate stimulus (e.g., an ionophore like ionomycin for Ca²⁺ or pyrithione for Zn²⁺).

-

Acquire images before and after stimulation to observe changes in fluorescence.

-

Bioconjugation for Targeted Imaging

The carboxylic acid group on the indolizine ring can be activated for covalent linkage to biomolecules, such as antibodies or peptides, for targeted imaging applications.

Protocol 4: Amine-Reactive Probe Preparation and Bioconjugation

-

Activation of Carboxylic Acid:

-

Dissolve the probe in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the probe.

-

Stir the reaction at room temperature for 4-6 hours to form the NHS-ester.

-

-

Bioconjugation:

-

Prepare the biomolecule (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 8.0-8.5).

-

Add the activated NHS-ester of the probe to the biomolecule solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the labeled biomolecule using size exclusion chromatography to remove unconjugated probe.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal in cells | - Insufficient probe loading.- Probe efflux by cellular pumps.- Photobleaching. | - Increase probe concentration or incubation time.- Use an efflux pump inhibitor (e.g., probenecid).- Reduce laser power or exposure time; use an anti-fade reagent. |

| High background fluorescence | - Incomplete washing of the probe.- Non-specific binding. | - Increase the number and duration of washing steps.- Add a small amount of a non-ionic surfactant (e.g., Pluronic F-127) to the loading buffer. |

| No response to metal ions | - Incorrect pH of the buffer.- Presence of strong chelators in the medium (e.g., EDTA). | - Ensure the buffer pH is optimal for binding.- Use a metal-free buffer and deionized water. |

Conclusion

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid represents a promising new tool for researchers in cell biology and drug discovery. Its unique chemical architecture offers the potential for ratiometric sensing of divalent cations and targeted imaging through bioconjugation. The protocols outlined in this document provide a solid foundation for the characterization and application of this novel fluorescent probe. Further optimization may be required for specific experimental systems.

References

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). MDPI. [Link]

-

Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). JACS Au. [Link]

-

Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (n.d.). PMC. [Link]

-

Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles. (2004). Journal of the American Chemical Society. [Link]

-

Fluorescence emission spectra of indolizine derivatives powders (a) and... (n.d.). ResearchGate. [Link]

-

Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. (2021). PubMed. [Link]

-

Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au. [Link]

-

Edinburgh Instruments: Spectroscopy of fluorescent probes. (2025). YouTube. [Link]

-

Fluorescent Bioprobes. (n.d.). HORIBA. [Link]

-

Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (2015). Accounts of Chemical Research. [Link]

-

A turn-on fluorescent probe based on indolizine for the detection of sulfite. (n.d.). RSC Publishing. [Link]

-

Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (n.d.). PMC. [Link]

- Review: Fluorescent probes for living cells. (n.d.). [No Source Found].

-

Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues. (2025). ResearchGate. [Link]

-

Fluorescence lifetime characterization of novel low-pH probes. (2001). PubMed. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. [Link]

-

(PDF) Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (2025). ResearchGate. [Link]

-

Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. (2022). Globe Thesis. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Fluorescent Indolizine Probes: Research Guide & Papers. (n.d.). PapersFlow. [Link]

- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). [No Source Found].

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2011). PubMed. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

-

5-(1H-indol-6-yl)-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis. (n.d.). RSC Publishing. [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).

-

1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. (2018). SIELC Technologies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. papersflow.ai [papersflow.ai]

- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

Advanced Protocol: Pharmaceutical Salt Engineering of Indolizine-1-Carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Indolizine-1-carboxylic acid (I1CA) represents a significant heterocyclic scaffold in drug discovery, particularly for its potential in anti-inflammatory and CNS therapeutic areas. However, like many heteroaromatic carboxylic acids, the free acid form often exhibits suboptimal physicochemical properties, specifically low aqueous solubility (<0.1 mg/mL) and dissolution-rate-limited bioavailability .

This Application Note provides a rigorous, self-validating framework for converting I1CA into a pharmaceutically acceptable salt. The protocols below are designed to overcome the "brick dust" nature of the parent lattice by disrupting strong intermolecular hydrogen bonding (dimerization) typical of carboxylic acids.

The Physicochemical Challenge

-

Functional Group: Carboxylic acid at C1 position.

-

Estimated pKa: ~4.2 – 4.8 (Analogous to benzoic acid/indole-2-carboxylic acid).

-

Goal: Create a salt species with ionic character to increase solvation energy.

Pre-Formulation Logic: Counter-ion Selection

The success of salt formation relies on the ΔpKa Rule . For a salt to be thermodynamically stable and resist disproportionation (reverting to free acid) in solution, the difference between the pKa of the base (counter-ion) and the acid (drug) should generally be ΔpKa > 2 [1].[3]

Counter-ion Tier List for I1CA

Given an I1CA pKa of approx. 4.5, we require bases with a pKa > 6.5.

| Tier | Counter-ion (Base) | pKa (Conjugate Acid) | Rationale |

| 1 | Sodium (Na+) | > 14 | Standard first-line choice; high aqueous solubility; potential for hygroscopicity. |

| 1 | Potassium (K+) | > 14 | Alternative to Na; often less hygroscopic than Na salts. |

| 2 | Tromethamine (Tris) | 8.1 | Excellent for buffering; lower hygroscopicity; good for injectables. |

| 2 | Meglumine | 9.5 | Large cation; disrupts lattice packing effectively; prevents solvate formation. |

| 3 | L-Lysine | 9.0 (ε-amino) | Naturally occurring amino acid; ideal for pediatric formulations. |

Experimental Protocols

Protocol A: High-Throughput In-Situ Salt Screening

Use this protocol for initial "hit" identification using milligram quantities.

Materials:

-

I1CA (98%+ purity)

-

0.1 M Standardized base solutions (NaOH, KOH, Meglumine in water)

-

Solvents: Methanol, Acetone, THF, Water.

Workflow:

-

Stock Solution: Prepare a 0.1 M solution of I1CA in THF/Methanol (1:1).

-

Stoichiometry: Dispense 500 µL of stock (0.05 mmol) into HPLC vials.

-

Base Addition: Add 0.055 mmol (1.1 eq) of the selected base solution.

-

Note: A slight excess of base ensures complete proton transfer.

-

-

Evaporation: Evaporate solvent under a nitrogen stream at 40°C.

-

Maturation: Add 100 µL of a "bad solvent" (e.g., Isopropyl Acetate) to the residue. Cycle temperature between 5°C and 40°C for 24 hours to promote crystallization.

-

Observation: Analyze solids by Polarized Light Microscopy (PLM) for birefringence (crystallinity).

Protocol B: Scale-Up of Indolizine-1-Carboxylate Sodium Salt

Use this protocol to generate 1-5 grams for stability testing.

Safety Precaution: Indolizines can be light-sensitive. Perform all steps under amber light or wrap flasks in foil.

Step-by-Step Procedure:

-

Dissolution:

-

Suspend 2.0 g (12.4 mmol) of I1CA in 20 mL of Methanol.

-

Observation: The mixture will likely remain a suspension (slurry).

-

-

Neutralization:

-

Prepare a solution of Sodium Hydroxide (0.52 g, 13.0 mmol, 1.05 eq) in 2 mL of water.

-

Add NaOH solution dropwise to the methanol slurry over 10 minutes while stirring at 25°C.

-

Mechanism: As the acid deprotonates, the ionic species becomes soluble in methanol. The suspension should clear to a solution.

-

-

Clarification:

-

Filter the resulting solution through a 0.45 µm PTFE filter to remove any unreacted free acid or dust.

-

-

Crystallization (Anti-solvent Method):

-

Concentrate the filtrate to approx. 5-8 mL via rotary evaporation (bath temp < 40°C).

-

Slowly add Acetone or Isopropyl Alcohol (IPA) (approx. 40 mL) as an anti-solvent until cloudiness persists.

-

Cool the mixture to 0-4°C and stir for 4 hours.

-

-

Isolation:

-

Filter the white precipitate via vacuum filtration.

-

Wash the cake with cold Acetone (2 x 10 mL).

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Critical Check: Weigh the product. Theoretical yield for Na-salt (MW ~183.14) should be calculated.

-

Visualization of Workflows

Salt Selection Logic Tree

Figure 1: Decision matrix for selecting counter-ions based on the "Delta pKa" rule and intended pharmaceutical application.

Synthesis & Isolation Workflow

Figure 2: Step-by-step unit operations for the bulk preparation of the sodium salt.

Characterization & Validation

To ensure the material produced is a true salt and not a physical mixture, the following analytical suite is mandatory.

X-Ray Powder Diffraction (XRPD)[10]

-

Expectation: The salt will exhibit a distinct diffraction pattern compared to the free acid.

-

Shift: Look for the disappearance of free acid peaks. If the pattern is identical to the starting material, salt formation failed (likely due to weak base or disproportionation).

Differential Scanning Calorimetry (DSC)

-

Free Acid: Typically shows a sharp melting endotherm (check literature or measure, likely >150°C).

-

Salt: Often shows a higher melting point or decomposition prior to melting.

-

Validation: A single, sharp endotherm indicates a pure phase. Multiple peaks suggest a mixture of salt and free acid or polymorphs.

Dynamic Vapor Sorption (DVS)

-

Purpose: Assess hygroscopicity.

-

Risk: Sodium salts of aromatic acids can form hydrates. If the salt absorbs >2% weight at 80% RH, consider switching to the Meglumine salt (Protocol 3.1) which is often non-hygroscopic [2].

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility".[3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.

-

PubChem. (n.d.). Indolizine-1-carboxylic acid (CID 12809536).[2]

Sources

- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Indolizine-1-carboxylic acid (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. catsci.com [catsci.com]

- 4. Indolizine - Wikipedia [en.wikipedia.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic Acid

Welcome to the technical support guide for the synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Indolizine derivatives are prevalent in biologically active compounds, making efficient and high-yield synthetic routes crucial for drug discovery and development.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Core Synthetic Pathway

The most common and versatile method for constructing the functionalized indolizine core is the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne.[2][3] For the target molecule, this involves the reaction of a pyridinium ylide derived from a pyridine-2-acetate precursor with a pyrazole-substituted Michael acceptor, followed by oxidation and saponification.

Caption: Competing reaction pathways for the pyridinium ylide.

Troubleshooting Strategy:

-

Slow Addition: Add the base slowly to a solution of the pyridinium salt and the Michael acceptor. This keeps the instantaneous concentration of the ylide low, favoring the bimolecular reaction with the acceptor over self-dimerization.

-

Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Michael acceptor to ensure the ylide is consumed in the desired pathway.

Section 2: The Final Saponification Step (Step 3)

Question: The hydrolysis of my indolizine ester is incomplete, or the reaction is causing decomposition of the product.

Answer: Saponification is a standard transformation, but the indolizine core can be sensitive. Optimization requires a careful balance of base strength, solvent, and temperature. [4][5]

-

Choice of Base: The choice of alkali metal hydroxide can be critical.

-

Solvent System: A co-solvent system is typically necessary.

-

Causality: Indolizine esters are often poorly soluble in water alone. A mixture of THF/water or Methanol/water is commonly used to ensure homogeneity.

-

-

Temperature and Reaction Time: Avoid excessive heat.

-

Causality: Many saponifications can be run effectively at room temperature over several hours (4-24h). Heating can accelerate the reaction but also increases the risk of decomposition or decarboxylation of the product. Monitor the disappearance of the starting ester by TLC.

-

-

Workup Procedure: The acidification step is crucial for isolating the final product.

-

Causality: After the reaction is complete, the mixture should be cooled in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt. [4]Adding the acid too quickly can cause a rapid temperature increase, potentially degrading the product. The final carboxylic acid will often precipitate from the aqueous solution and can be collected by filtration.

-

Optimized Protocols

Protocol 1: Optimized 1,3-Dipolar Cycloaddition

This protocol is a generalized starting point. Molar equivalents and reaction times should be optimized for your specific substrates.

-

To a stirred solution of the pyridinium salt (1.0 eq) and the pyrazole-based Michael acceptor (1.1 eq) in anhydrous acetonitrile (10 mL/mmol of salt), add triethylamine (1.5 eq) dropwise over 10 minutes at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

If no significant product formation is observed after 4 hours, heat the mixture to 60°C and continue monitoring.

-

Upon completion, pour the reaction mixture into water (50 mL). [8]5. Extract the aqueous layer with dichloromethane (3 x 20 mL). [8]6. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. [8]7. Purify the crude dihydroindolizine intermediate by column chromatography on silica gel.

-

Aromatization: If the intermediate is not fully aromatic, dissolve it in toluene containing a catalytic amount of chloranil or 10% Pd/C and reflux for 2-4 hours until aromatization is complete (monitored by TLC/LC-MS).

Protocol 2: Saponification of Indolizine Ester

-

Dissolve the ethyl 3-(1H-pyrazol-3-yl)-indolizine-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (10 mL/mmol).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

-

Once complete, reduce the volume of THF in vacuo.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final carboxylic acid.

Data Summary Table

The following table summarizes key variables for optimizing the cycloaddition step, based on established principles for indolizine synthesis.

| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) | Rationale & Expected Outcome |

| Base | K₂CO₃ | Triethylamine (Et₃N) | DBU | Match base strength to the acidity of the pyridinium salt. K₂CO₃ is for highly activated systems; DBU is for less reactive salts. [3] |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Toluene / DMF | MeCN and DMF are good for solvating salts and intermediates. Toluene is useful for higher temperature reactions. [3] |

| Temperature | 25°C (Room Temp) | 60°C | 110°C | Start at room temperature. Increase heat only if necessary to avoid side reactions. [3] |

| Yield Impact | Potentially higher purity, slower reaction | Good balance of rate and yield | Faster reaction, higher risk of side products | Optimization aims to find the "sweet spot" between reaction rate and the minimization of side reactions like ylide dimerization. |

References

-

Chichibabin pyridine synthesis. Wikipedia. Available from: [Link]

-

Gas-Bautista, E., et al. (2022). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. Available from: [Link]

-

Shang, Y., et al. (2020). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron. Available from: [Link]

-

Yang, Y., et al. (2012). Synthesis of Functionalized Indolizines via Copper-Catalyzed Annulation of 2-Alkylazaarenes with r,β-Unsaturated Carboxylic Acids. Organic Letters. Available from: [Link]

-

Borges, F., et al. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Química Nova. Available from: [Link]

-

Al-Tel, T. H. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. Available from: [Link]

-

Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Available from: [Link]

-

Yang, Y., et al. (2012). Synthesis of functionalized indolizines via copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. PubMed. Available from: [Link]

-

Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]

-

Chichibabin reaction. University of Illinois Urbana-Champaign. Available from: [Link]

-

Chichibabin reaction. Wikipedia. Available from: [Link]

-

Chichibabin Reaction. Slideshare. Available from: [Link]

-

Synthesis of indolizines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. PubMed. Available from: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available from: [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Available from: [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available from: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available from: [Link]

-

One‐Pot Two‐Step Synthesis of 1‐(Ethoxycarbonyl)indolizines via Pyridinium Ylides. European Journal of Organic Chemistry. Available from: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]

- Method for preparing (s)-indoline-2-carboxylic acid and (s). Google Patents.

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available from: [Link]

-

Ester hydrolysis. Wikipedia. Available from: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

-

Hydrolysing esters. Chemguide. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Indolizine-1-Carboxylic Acid Stability & Handling

The following guide is structured as a specialized Technical Support Center for researchers working with Indolizine-1-carboxylic acid (CAS 90347-97-0) . It prioritizes practical troubleshooting, mechanistic understanding, and validated protocols to mitigate decarboxylation risks.

Case ID: IND-1-COOH-STABILITY Status: Active Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The Instability Core

The Issue: Indolizine-1-carboxylic acid is inherently unstable due to the high electron density at the C1 position of the indolizine core. Unlike benzoic acid, this compound acts as a "vinylogous amino acid" where the carboxylic acid is attached to a highly nucleophilic carbon.

The Risk: The compound undergoes facile decarboxylation (loss of CO₂) to form the parent indolizine. This process is catalyzed by:

-

Heat: Thermal extrusion of CO₂.

-

Acid: Protonation at the C1 position (ipso-attack) accelerates CO₂ loss.

-

Oxidation: The electron-rich ring is susceptible to aerobic oxidation if not stored correctly.

Mechanistic Insight (The "Why")

To prevent degradation, you must understand the mechanism. The decarboxylation of indolizine-1-carboxylic acid is driven by the restoration of aromaticity after an initial disruption or by the stability of the transition state.

Decarboxylation Pathway

The C1 and C3 positions of indolizine are highly nucleophilic. In the presence of protons (acidic workup) or heat, the mechanism typically follows an ipso-substitution pathway :

-

Protonation: A proton attacks the C1 carbon (the same carbon holding the COOH group).

-

Elimination: The resulting cation is unstable; it ejects CO₂ to restore the neutral, fully conjugated indolizine system.

Figure 1: Acid-catalyzed decarboxylation mechanism of indolizine-1-carboxylic acid.

Troubleshooting Guide (Q&A)

Category: Synthesis & Isolation[1]

Q: I hydrolyzed the ethyl ester using NaOH, but after acidifying to pH 1, my product disappeared. What happened? A: You triggered acid-catalyzed decarboxylation.

-

Diagnosis: Acidifying to pH 1 protonates the C1 position, leading to rapid loss of CO₂.

-

Solution: Do not acidify below pH 4-5. The carboxylic acid (pKa ~4-5) will precipitate as the free acid in mild conditions. If you go lower, you risk degradation. Use weak acids like acetic acid or carefully titrated 1M HCl at 0°C.

Q: My crude NMR shows the product, but after rotary evaporation at 50°C, the peaks shift to match unsubstituted indolizine. Why? A: Thermal decarboxylation occurred.

-

Diagnosis: 50°C is often sufficient to overcome the activation energy for CO₂ loss in this electron-rich system.

-

Solution: Keep water bath temperature < 30°C . If removing high-boiling solvents (water/DMF), use a high-vacuum lyophilizer (freeze dryer) rather than heat.

Q: Can I purify this compound on silica gel? A: Risky.

-

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6) and can catalyze decomposition on the column, especially if the flow is slow.

-

Solution:

-

Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading.

-

Use Alumina: Neutral alumina is a safer stationary phase for acid-sensitive heteroaromatics.

-

Reverse Phase: C18 chromatography with buffered mobile phase (e.g., Ammonium Formate, pH 4.5) is the gentlest method.

-

Category: Storage & Stability

Q: The solid turned from yellow to brown after a week on the bench. Is it still good? A: Likely degraded/oxidized.

-

Diagnosis: Indolizines are electron-rich and prone to aerobic oxidation (polymerization/tar formation) and slow decarboxylation.

-

Solution: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

Validated Protocols

Protocol A: Safe Hydrolysis of Indolizine-1-Carboxylates

Use this protocol to convert the ester to the acid without decarboxylation.

| Step | Action | Critical Parameter |

| 1 | Dissolve Ester | Use THF:MeOH:H₂O (3:1:1). Cool to 0°C . |

| 2 | Saponification | Add LiOH (2.0 equiv). Stir at 0°C to RT . Monitor by TLC. |

| 3 | Workup Prep | Cool reaction mixture to 0°C before quenching. |

| 4 | Acidification | Add 1M HCl dropwise with vigorous stirring. |

| 5 | STOP POINT | Stop adding acid when pH reaches 4.0 - 5.0. Do not go to pH 1. |

| 6 | Extraction | Extract immediately with EtOAc. Keep phases cold. |

| 7 | Drying | Dry over Na₂SO₄ (neutral). Do not use MgSO₄ (slightly acidic). |

| 8 | Concentration | Evaporate solvent at < 30°C . |

Protocol B: Stabilization via Derivatization

If the free acid is too unstable for your application, convert it immediately to an active ester.

-

In-situ Activation: Do not isolate the dry acid.

-

Procedure: After extraction (Step 6 above), keep the acid in EtOAc solution.

-

Coupling: Add NHS (N-hydroxysuccinimide) and EDC·HCl directly to the organic phase (or exchange solvent to DCM).

-

Result: The NHS-ester is significantly more stable thermally and hydrolytically than the free acid.

Decision Tree: Handling Workflow

Use this logic flow to determine the safest processing route for your experiment.

Figure 2: Decision matrix for processing indolizine-1-carboxylic acid precursors.

References

-

ChemicalBook. (2025).[2] Indolizine Safety Data Sheet (SDS) and Handling. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Indolizines: Methodologies and Mechanisms. Retrieved from

-

Basavaraj, M., et al. (2022).[3][4] Design, synthesis and chemical stability of indolizine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 41(5-6).[4] Retrieved from

-

Brown, B.R. (1951).[5] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society.[5] (Foundational mechanism for heteroaromatic acids).

-

Li, J., et al. (2021). Synthesis and Aerobic Dehydrogenation of Indolizin-1-ol Derivatives. J. Org.[6] Chem. (Highlights oxidation risks of electron-rich indolizines). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch and perform a small-scale test before committing valuable material.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Indolizine synthesis [organic-chemistry.org]

Publish Comparison Guide: FTIR Characterization of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic Acid

Executive Summary

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid , a promising scaffold in drug discovery for antimicrobial and anticancer applications. We objectively compare this target molecule against its synthetic precursors (ethyl esters) and structural fragments (indolizine core, pyrazole moiety) to establish a robust identification protocol.

The presence of the indolizine core fused with a pyrazole ring and a carboxylic acid functionality creates a unique spectral fingerprint. This guide elucidates the causality between these structural features and their vibrational modes, providing a self-validating system for researchers.

Structural & Spectral Logic

The Molecular Architecture

The target molecule integrates three distinct pharmacophores:

-

Indolizine Core: A 10-π electron aromatic system (isoelectronic with naphthalene/indole) known for fluorescence and biological activity.

-

Pyrazole Ring (C3-position): A 5-membered heterocycle contributing H-bond donor (N-H) and acceptor (N:) sites.

-

Carboxylic Acid (C1-position): A polar functional group capable of dimerization and strong H-bonding.

Diagnostic Logic Flow

To validate the structure, one must confirm the presence of the acid and pyrazole while confirming the absence of the precursor's ester group.

Figure 1: Decision logic for spectral identification of the target molecule.

Comparative FTIR Analysis

The following table contrasts the target acid with its immediate synthetic precursor (Ethyl ester) and the core Indolizine fragment. This comparison allows for monitoring the hydrolysis reaction efficiency.

Table 1: Characteristic Peak Comparison

| Functional Group | Vibration Mode | Target Molecule (Acid) | Precursor (Ethyl Ester) | Core Fragment (Indolizine) | Causality / Insight |

| -OH (Acid) | O-H Stretch | 2500–3300 cm⁻¹ (Broad, v. strong) | Absent | Absent | Key Differentiator: The "mountain" shape indicates dimerization of the acid [1]. |

| Pyrazole N-H | N-H Stretch | 3200–3400 cm⁻¹ (Medium/Sharp) | 3200–3400 cm⁻¹ | Absent | Confirms the integrity of the pyrazole ring during synthesis. |

| C=O (Carbonyl) | C=O[1] Stretch | 1670–1690 cm⁻¹ | 1690–1710 cm⁻¹ | Absent | Conjugation with the indolizine ring lowers the frequency. Acids typically absorb lower than esters due to H-bonding [2]. |

| Aromatic C-H | C-H Stretch | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3030–3100 cm⁻¹ | Diagnostic of the aromatic indolizine/pyrazole backbone. |

| C=C / C=N | Ring Stretch | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | Complex overlap of Indolizine and Pyrazole ring breathing modes. |

| Aliphatic C-H | C-H Stretch | Weak/Absent | 2900–2980 cm⁻¹ (Strong) | Weak | Purity Check: Disappearance of strong ethyl group C-H bands confirms hydrolysis. |

Experimental Protocol: Synthesis & Characterization

To ensure the spectral data is grounded in reality, we describe the standard synthesis workflow. The target is typically accessed via the 1,3-Dipolar Cycloaddition of a pyridinium ylide, followed by hydrolysis.

Workflow Diagram

Figure 2: Synthetic pathway to access 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid.

Detailed Protocol

Step 1: Precursor Synthesis (Ester Formation)

-

Reactants: Mix 1 equivalent of the appropriate pyridinium salt (derived from pyridine and ethyl bromoacetate) with 1 equivalent of an electron-deficient alkyne bearing the pyrazole moiety (or a propiolate followed by pyrazole construction).

-

Condition: Stir in acetonitrile with Triethylamine (TEA) as a base at Reflux for 4-6 hours.

-

Observation: The formation of the indolizine core is often accompanied by fluorescence.

-

Validation (FTIR): Look for the Ester C=O peak at ~1700 cm⁻¹ and Aliphatic C-H stretches (ethyl group) at 2980 cm⁻¹.

Step 2: Hydrolysis to Target Acid

-

Reaction: Dissolve the ester intermediate in THF/Water (1:1). Add 3 equivalents of LiOH or NaOH.

-

Condition: Reflux for 2-4 hours. Monitor by TLC until the starting material spot disappears.

-

Workup: Acidify with 1M HCl to pH 3-4. The carboxylic acid will precipitate.

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

Step 3: FTIR Measurement (ATR Method)

-

Instrument: PerkinElmer Spectrum Two or equivalent with Diamond ATR.

-

Parameters: 4000–450 cm⁻¹ range, 4 cm⁻¹ resolution, 16 scans.

-

Sample Prep: Place ~2 mg of dried solid directly on the crystal. Apply pressure to ensure contact.

-

Critical Check: Ensure the sample is dry; residual water can obscure the O-H region.

Technical Analysis of Key Bands

The "Acid" Region (2500–3300 cm⁻¹)

In the target molecule, this region is complex due to the overlap of the Carboxylic Acid O-H and the Pyrazole N-H .

-

Observation: You will see a very broad, underlying absorption (the "mountain") centered around 3000 cm⁻¹.[2]

-

Differentiation: The Pyrazole N-H often appears as a sharper spike or shoulder protruding from this broad band at approx 3372 cm⁻¹ [3].

-

Note: If the spectrum shows only a sharp peak at 3400 cm⁻¹ without the broad base, hydrolysis may be incomplete (Ester form) or the salt form (Carboxylate) exists.

The Fingerprint Region (600–1500 cm⁻¹)

While often cluttered, specific bands confirm the Indolizine substitution pattern:

-

1200–1300 cm⁻¹: C-O stretch (Carboxylic Acid).

-

730–750 cm⁻¹: C-H out-of-plane bending. This is characteristic of the specific substitution pattern on the indolizine ring [4].

References

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link

-

UCLA Chemistry. (n.d.). Table of IR Absorptions. Link

-

National Institutes of Health (NIH). (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Link

-

NIST WebBook. (2023). Indole-1-carboxylic acid, ethyl ester IR Spectrum. Link

-

PubChem. (2025). Indolizine-1-carboxylic acid Compound Summary. Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption properties of the novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing upon established data from structurally related indolizine and pyrazole derivatives. By examining the electronic effects of the constituent moieties, we can build a predictive framework for its spectral behavior, offering valuable insights for researchers engaged in the synthesis, characterization, and application of new chemical entities.

The Structural Rationale: Indolizine and its Substituents

The target molecule, 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid, is built upon the indolizine scaffold. Indolizine is a nitrogen-containing fused heterocyclic aromatic compound, structurally isomeric with indole, and is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1] The photophysical properties of indolizine derivatives are highly tunable, influenced by the nature and position of substituents on the core ring system.[2]

Our target molecule features two key substituents on the indolizine core:

-

A 1H-Pyrazol-3-yl group at the C-3 position. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known to possess a wide range of pharmacological activities.[3] Depending on its point of attachment and the surrounding molecular environment, the pyrazole ring can act as an electron-withdrawing group, influencing the electronic transitions within the larger conjugated system.

-

A carboxylic acid group at the C-1 position. The -COOH group is a classic electron-withdrawing group and can also participate in hydrogen bonding, which can significantly influence the molecule's interaction with polar solvents.

The combination of these functional groups on the π-electron rich indolizine core is expected to result in a complex and interesting UV-Vis absorption profile, characterized by intramolecular charge transfer (ICT) possibilities.

Predicted Absorption Maxima and Comparative Analysis

The UV-Vis spectrum of the parent, unsubstituted indolizine in cyclohexane exhibits absorption bands at approximately 238, 288, and 337 nm. The introduction of substituents dramatically alters this profile. Electron-withdrawing and conjugating groups typically induce a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.

Based on the established effects of similar substituents on the indolizine and other aromatic cores, we can predict the likely absorption characteristics of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. The combined electron-withdrawing nature of the pyrazolyl and carboxylic acid groups is anticipated to extend the π-conjugation of the indolizine system, leading to a significant bathochromic shift of the longest wavelength absorption band compared to the parent indolizine. It is plausible that the primary absorption bands for this compound will appear in the 350-450 nm range.

To substantiate this prediction, we can compare it with the known spectral data of other substituted indolizines.

Table 1: Comparative UV-Vis Absorption Data of Selected Indolizine Derivatives

| Compound | Substituent(s) | Solvent | λabs (nm) | Reference |

| Indolizine | Unsubstituted | Cyclohexane | 238, 288, 337 | |

| 2-Phenylindolizine | Phenyl at C2 | Cyclohexane | 253, 305, 382 | |

| 1,2-Diphenylindolizine | Phenyl at C1 and C2 | Dichloromethane | Not Specified | |

| C7-Imidazo Indolizine Derivatives | Imidazole fused at C7 | Acetonitrile | (Emission 423–449 nm) | [4] |

| Predicted: 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | Pyrazolyl at C3, Carboxyl at C1 | Methanol/Acetonitrile | ~350 - 450 nm | N/A |

The data in Table 1 clearly demonstrates that extending the conjugation of the indolizine ring, for instance with a phenyl group, results in a notable red shift. The fusion of an imidazole ring, another nitrogen-containing heterocycle, also leads to emission in the blue region of the visible spectrum, implying absorption at correspondingly high wavelengths.[4] This supports the prediction that the pyrazolyl substituent on our target molecule will similarly shift the absorption into the near-visible or visible range.

The Influence of Solvent Polarity (Solvatochromism)